2-(3-Formylphenoxy)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

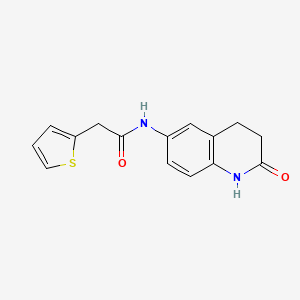

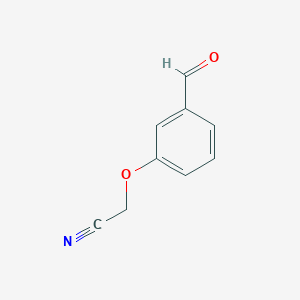

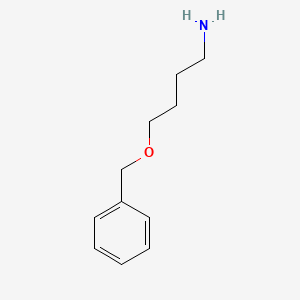

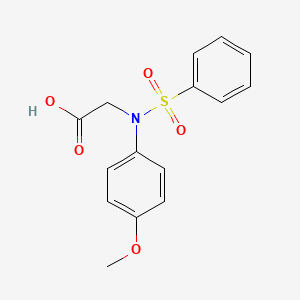

2-(3-Formylphenoxy)acetonitrile is a chemical compound with the empirical formula C9H7NO2 . It has a molecular weight of 161.16 .

Molecular Structure Analysis

The molecular structure of 2-(3-Formylphenoxy)acetonitrile consists of a nitrile group (-CN), an ether group (-O-), and a formyl group (-CHO) attached to a phenyl ring . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, NMR spectroscopy, etc., which are not mentioned in the available resources.Physical And Chemical Properties Analysis

2-(3-Formylphenoxy)acetonitrile is a solid at room temperature . Its exact melting point, boiling point, and density are not specified in the available resources .科学的研究の応用

Organic Synthesis

2-(3-Formylphenoxy)acetonitrile: is utilized as an intermediate in organic synthesis. Its formyl group can undergo various organic reactions, such as condensation to form Schiff bases or reduction to form alcohols. This versatility makes it valuable for synthesizing complex organic molecules .

Drug Discovery

In the realm of drug discovery, 2-(3-Formylphenoxy)acetonitrile serves as a precursor for the synthesis of various heterocyclic compounds. These compounds, such as 1,2,3-triazoles, have broad applications in medicinal chemistry, including the development of new pharmaceuticals .

Polymer Chemistry

This compound finds its application in polymer chemistry as a monomer or a comonomer. It can be polymerized or copolymerized to create polymers with specific properties, such as enhanced strength or thermal stability .

Supramolecular Chemistry

2-(3-Formylphenoxy)acetonitrile: can be used to synthesize building blocks for supramolecular structures. These structures have potential applications in creating molecular machines, sensors, and materials with novel properties .

Bioconjugation

The compound’s reactive formyl group allows for bioconjugation with biomolecules, making it useful in the development of targeted drug delivery systems and in the conjugation of drugs to antibodies or other targeting molecules .

Fluorescent Imaging

Derivatives of 2-(3-Formylphenoxy)acetonitrile can be designed to function as fluorescent probes. These probes can be used in imaging techniques to visualize biological processes, which is crucial for diagnostics and research in cell biology .

Materials Science

In materials science, 2-(3-Formylphenoxy)acetonitrile is used to synthesize materials with specific electronic or optical properties. It can be incorporated into the design of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials .

Safety and Hazards

特性

IUPAC Name |

2-(3-formylphenoxy)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIZCBYCDRJBSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2865887.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2865888.png)

azanide](/img/structure/B2865895.png)

![3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2865896.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865899.png)

![3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2865905.png)